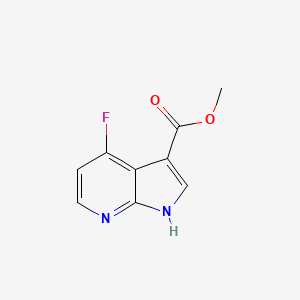

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester

描述

属性

IUPAC Name |

methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHRQRXZJJUHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=NC=CC(=C12)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of this compound generally proceeds via functionalization of the 7-azaindole scaffold, starting from suitably substituted pyridine derivatives. The key steps involve:

- Construction of the 7-azaindole core, often from 2-fluoro-3-methylpyridine or related intermediates.

- Introduction of the fluorine atom at the 4-position via electrophilic fluorination.

- Esterification of the carboxylic acid group at the 3-position to form the methyl ester.

A typical synthetic approach involves a one-pot reaction of 2-fluoro-3-methylpyridine with arylaldehydes under controlled conditions to form the azaindole ring system, followed by selective fluorination and esterification steps.

Detailed Stepwise Synthesis

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 7-azaindole core | Reaction of 2-fluoro-3-methylpyridine with arylaldehydes under acidic or basic catalysis | One-pot methods facilitate ring closure and functionalization |

| 2 | Electrophilic fluorination at 4-position | Use of Selectfluor® or similar electrophilic fluorinating agents at 0–5°C to minimize side reactions | Ensures regioselective fluorination; monitored by NMR |

| 3 | Esterification of carboxylic acid | Treatment with methanol and catalytic acid (e.g., H₂SO₄) or coupling agents such as DCC/DMAP | Converts acid to methyl ester; reaction progress monitored by TLC or HPLC |

This sequence allows for high regioselectivity and yields of the target methyl ester compound.

Industrial-Scale Preparation Considerations

Industrial production methods for this compound are less documented but generally involve:

- Optimization of reaction parameters (temperature, solvent, reagent ratios) for high yield and purity.

- Use of continuous flow reactors or automated synthesis platforms to enhance scalability and reproducibility.

- Purification techniques such as crystallization and chromatographic methods to achieve >98% purity.

Alternative Synthetic Routes for 7-Azaindole Core

A related patent describes a preparation method for 7-azaindole, a core scaffold for the target compound, which can be adapted for the fluorinated derivative:

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolution of 2-(tert-butoxycarbonyl-amino)-3-methylpyridine in absolute ether | Temperature controlled at 0°C in ice-water bath |

| 2 | Dropwise addition of methyl bromide, reaction for 4–6 hours | Maintains low temperature to control reaction |

| 3 | Addition of anhydrous dimethylformamide (DMF), reaction for 30 minutes | Enhances reaction completion |

| 4 | Acidic workup with dilute HCl under ultrasonic dispersion | Promotes product formation and purification |

| 5 | Removal of ether by reduced pressure distillation, pH adjustment to 9–10 with ammonia | Prepares for crystallization |

| 6 | Extractive crystallization and recrystallization from ethanol | Yields high purity 7-azaindole |

This method is noted for mild conditions, simplicity, and suitability for large-scale production. Adaptation for fluorinated derivatives would include fluorination steps post-core formation.

Characterization and Purity Validation

To ensure the correct synthesis and high purity of this compound, the following analytical techniques are employed:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm regioselectivity of fluorination and ester formation | Comparison with literature data for similar fluorinated azaindoles |

| High-Performance Liquid Chromatography (HPLC) | Assess purity (>98%) | Use of C18 column with acetonitrile/water (0.1% TFA) mobile phase |

| Mass Spectrometry (MS) | Confirm molecular ion peaks and fragmentation patterns | Verifies molecular weight and structure |

| X-ray Crystallography | Structural confirmation via single crystals | Recrystallization from ethanol/water mixtures to obtain crystals |

These methods collectively validate the identity and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| One-pot synthesis from 2-fluoro-3-methylpyridine and arylaldehydes | Efficient ring formation and functionalization | High yield, regioselective | Requires careful temperature control |

| Electrophilic fluorination using Selectfluor® | Regioselective fluorination at 4-position | Mild conditions, high selectivity | Sensitive to temperature and reagent excess |

| Esterification using methanol and acid catalyst or coupling agents | Converts acid to methyl ester | Straightforward, high conversion | Requires purification to remove catalysts |

| Industrial scale via continuous flow reactors | Scalable, reproducible | Enhanced efficiency | Requires specialized equipment |

| 7-azaindole core synthesis via methyl bromide and DMF method | Simple, mild conditions, suitable for scale-up | High purity and yield | Adaptation needed for fluorinated derivatives |

化学反应分析

Reactivity and Functional Group Transformations

The compound exhibits reactivity at multiple sites:

-

Carboxylic Acid Methyl Ester :

-

Fluorine Substitution :

-

Azaindole Core :

Table 2: Key Reactions and Outcomes

| Reaction Type | Substrate | Product | Stereochemical Outcome |

|---|---|---|---|

| Aldol Reaction | Aliphatic aldehydes | α-Hydroxy amides | Syn-configured products |

| Mannich Reaction | N-thiophosphinoyl imines | Anti-β-amino acids | Diastereoselectivity >90% |

Challenges and Limitations

-

Stability : The methyl ester is susceptible to hydrolysis under basic conditions, complicating large-scale synthesis .

-

Stereoselectivity : Achieving high enantiomeric excess in aldol reactions requires precise control of transition metal catalysts (e.g., Ag/Cu complexes) .

-

Toxicity : Nitro-substituted derivatives show mammalian cell toxicity, necessitating cautious SAR optimization .

科学研究应用

Kinase Inhibition

One of the primary applications of 4-fluoro-7-azaindole derivatives, including the methyl ester form, is their role as multi-targeted kinase inhibitors . These compounds have shown selective inhibitory activity against various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) . The specificity of these inhibitors makes them promising candidates for targeted cancer therapies, particularly for treating hematological and solid tumors.

Cancer Treatment

The compound has been investigated for its potential in treating various cancers, including:

- Hematological cancers : such as leukemias.

- Solid tumors : including non-small cell lung cancer, gastric cancer, and glioblastoma .

The ability to selectively inhibit specific kinases involved in tumorigenesis suggests that 4-fluoro-7-azaindole derivatives could be developed into effective therapeutic agents.

Synthesis Pathways

The synthesis of 4-fluoro-7-azaindole-3-carboxylic acid methyl ester typically involves several steps that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include:

- Nucleophilic substitution reactions : where the carboxylic acid moiety is introduced.

- Cyclization reactions : to form the azaindole core structure .

These synthetic methodologies not only facilitate the production of the compound but also allow for further modifications to enhance its biological activity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of 4-fluoro-7-azaindole derivatives has revealed that modifications at various positions can significantly impact their biological activity. For instance, substituents on the azaindole ring can alter binding affinities and selectivity towards specific targets . This information is crucial for optimizing drug candidates.

Anti-Angiogenic Activities

Azaindole derivatives, including 4-fluoro-7-azaindole compounds, have demonstrated anti-angiogenic properties, making them potential candidates for treating diseases characterized by abnormal blood vessel growth . This property is particularly relevant in cancer therapy, where inhibiting angiogenesis can impede tumor growth.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-fluoro-7-azaindole derivatives better, a comparative analysis with related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-7-azaindole | Contains a fluoro group; lacks ester functionality | Simpler structure; less sterically hindered |

| Methyl 5-carboxylic acid derivative | Carboxylic acid functionality | Lacks fluorine; may exhibit different biological activity |

| Triisopropylsilyl derivative | Similar silanyl group but different core structure | Focused on indole rather than azaindole |

This table highlights how structural variations influence biological activity and stability, emphasizing the significance of the methyl ester form in enhancing solubility and bioavailability .

作用机制

The mechanism of action of 4-Fluoro-7-azaindole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations:

- Fluorine vs. Methoxy/Chloro: Fluorine’s high electronegativity increases electronic density and stability compared to methoxy or chloro substituents. This can enhance binding affinity in target interactions .

- Ester vs. Carboxylic Acid: Methyl esters generally exhibit higher lipophilicity than carboxylic acids, improving cellular uptake. However, esters may act as prodrugs, hydrolyzing in vivo to active acids .

- Core Heterocycle: 7-Azaindoles (pyrrolopyridines) offer distinct electronic properties compared to indoles due to the nitrogen atom at position 7, influencing π-stacking and hydrogen-bonding capabilities .

Metabolic Stability

Fluorinated compounds like this compound resist oxidative metabolism due to fluorine’s strong C-F bond, prolonging half-life in biological systems. In contrast, non-fluorinated analogs (e.g., 4-methoxy derivatives) may undergo faster demethylation or oxidation .

Reactivity and Derivatization

- The formyl group in methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate allows for further functionalization via Schiff base formation or nucleophilic addition, a feature absent in the fluorinated methyl ester .

- The methyl ester in the target compound can be hydrolyzed to a carboxylic acid, enabling pH-dependent release or interaction with biological targets .

Solubility and Lipophilicity

Research Findings from Comparative Studies

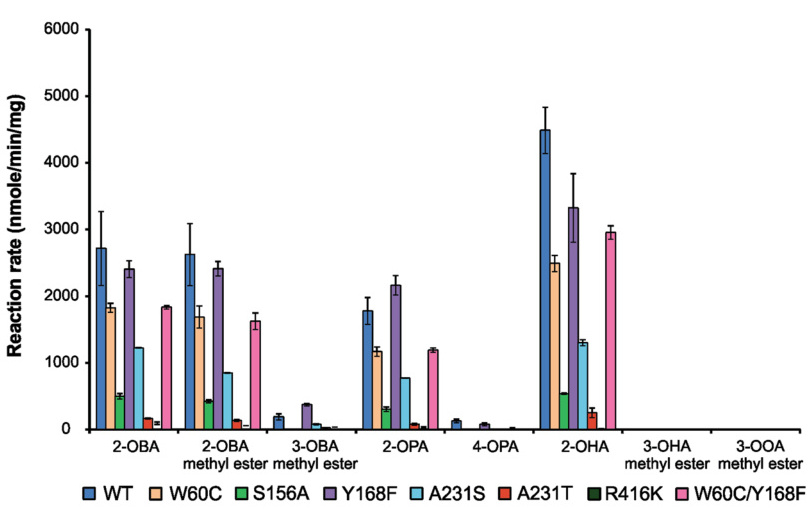

- Enzyme Activity Modulation: Methyl esters of oxo-acids (e.g., 2-oxobutyric acid methyl ester) show variable transaminase activity depending on ester position, suggesting that substituent placement in 7-azaindole analogs could similarly influence enzyme interactions .

生物活性

Overview

4-Fluoro-7-azaindole-3-carboxylic acid methyl ester is a heterocyclic compound belonging to the azaindole family, characterized by its unique structure that includes a fluorine atom and a methyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which is crucial in various therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under controlled conditions. One-pot methods have been developed to facilitate the selective synthesis of this compound, enhancing its yield and purity. The compound's chemical structure allows it to undergo various reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly kinases. The fluorine atom and the carboxylic acid group are essential for binding to these targets, influencing the compound's biological effects. For example, it may inhibit kinase activity by blocking ATP-binding sites, thereby disrupting signal transduction pathways involved in cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation : The compound exhibits significant inhibitory effects on cancer cell growth, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231 cells) with IC50 values ranging between 0.87–12.91 μM .

- Induction of apoptosis : It has been observed to increase caspase activity in treated cancer cells, indicating its role in promoting programmed cell death .

Antiviral Properties

In addition to its anticancer activity, this compound has demonstrated antiviral properties against various strains of viruses. Its mechanism involves inhibiting viral polymerases and other critical enzymes necessary for viral replication .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azaindole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Indole-3-carboxylic acid methyl ester | Lacks fluorine; simpler structure | Limited anticancer activity |

| 7-Azaindole | Lacks fluorine; retains nitrogen in the ring | Moderate kinase inhibition |

| 4-Fluoroindole | Lacks nitrogen; simpler indole structure | Lower selectivity against kinases |

The presence of both fluorine and nitrogen in the structure of this compound imparts distinct chemical and biological properties that enhance its efficacy as a therapeutic agent.

Case Studies and Research Findings

- Kinase Inhibition : In a study evaluating various azaindoles as kinase inhibitors, 4-Fluoro-7-azaindole derivatives showed promising activity against several kinases involved in cancer progression, demonstrating selectivity and potency in inhibiting CDK2 and CDK9 pathways .

- Antiviral Efficacy : Research indicated that this compound effectively inhibited viral replication in vitro, showcasing potential as a therapeutic agent against influenza viruses by targeting viral polymerase activities .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-7-azaindole-3-carboxylic acid methyl ester, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with 7-azaindole derivatives (e.g., 7-azaindole-3-carboxylic acid, CAS 156270-06-3 ) as the core scaffold. Fluorination at the 4-position can be achieved via electrophilic substitution using Selectfluor® or similar reagents under controlled temperature (0–5°C) to minimize side reactions.

- Step 2 : Esterification of the carboxylic acid group typically employs methanol and a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Monitor reaction progress via TLC or HPLC.

- Characterization : Use -/-NMR to confirm regioselectivity of fluorination and ester formation. Compare with literature data for analogous compounds (e.g., 4-fluoro-2-methylindole-3-carboxylic acid ethyl ester, CAS 886362-68-1 ).

Q. How can researchers validate the purity of this compound?

- Methodology :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%).

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Crystallography : Recrystallize from ethanol/water mixtures to obtain single crystals for X-ray diffraction, if applicable.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during fluorination of 7-azaindole derivatives?

- Methodology :

- Pre-functionalization : Protect reactive sites (e.g., N1 of 7-azaindole) using Boc or Fmoc groups to direct fluorination to the 4-position .

- Computational Modeling : Use DFT calculations to predict electronic effects and optimize reaction conditions (e.g., solvent polarity, temperature).

- Case Study : In analogous systems, regioselective chlorination of 7-azaindole N-oxide has been achieved via palladium-catalyzed pathways . Adapt this for fluorination by substituting chloride sources with fluorinating agents.

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

- Methodology :

- Comparative Analysis : Cross-reference with structurally related esters (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, CAS 70458-93-4 ).

- Solvent Effects : Record NMR in deuterated DMSO or CDCl₃ to observe solvent-dependent shifts.

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons.

Q. What are the applications of this compound in medicinal chemistry, and how can its reactivity be leveraged?

- Methodology :

- Drug Intermediate : Use as a precursor for kinase inhibitors or antiviral agents. The 7-azaindole scaffold is known for mimicking purine bases, enhancing binding to biological targets .

- Derivatization : React the methyl ester with amines (e.g., via aminolysis) to generate amide derivatives. Optimize conditions using microwave-assisted synthesis for rapid screening.

- Case Study : Similar esters (e.g., coumarin-4-acetic acid derivatives) have been used in Pechmann reactions to synthesize bioactive styrylcoumarins .

Data Contradiction & Optimization

Q. How should researchers handle discrepancies in yield optimization during esterification?

- Methodology :

- Parameter Screening : Systematically vary temperature (20–60°C), catalyst loading (0.1–5 mol%), and methanol stoichiometry (1–5 eq). Use Design of Experiments (DoE) to identify critical factors .

- Side Reaction Analysis : If hydrolysis occurs, employ anhydrous conditions (molecular sieves) or switch to milder bases (e.g., NaHCO₃ instead of NaOH).

Q. What environmental precautions are critical during large-scale synthesis?

- Methodology :

- Waste Management : Neutralize acidic byproducts before disposal. Use inert absorbents (e.g., vermiculite) for spills to prevent drainage contamination .

- Solvent Recovery : Implement distillation systems for methanol reuse, reducing environmental footprint.

Tables for Key Data

Table 1 : Comparative NMR Data for Analogous Esters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。